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Abstract
p-Hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, is a sympathomimetic

amine and a significant active metabolite of amphetamine.[1] As the para-hydroxy analog of

norephedrine, it plays a crucial role in the pharmacological effects observed after amphetamine

administration. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and pharmacological characteristics of p-
hydroxynorephedrine. It includes detailed summaries of its properties in structured tables,

methodologies for key experiments, and visualizations of relevant biological pathways to serve

as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification
p-Hydroxynorephedrine possesses a phenethylamine core structure with hydroxyl groups at

the para-position of the phenyl ring and the beta-position of the propyl side chain. It has two

stereocenters, leading to four possible stereoisomers. The naturally occurring and most

pharmacologically relevant isomer is (1R,2S)-p-hydroxynorephedrine.

Table 1: Chemical Identification of p-Hydroxynorephedrine
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Identifier Value

IUPAC Name 4-((1R,2S)-2-amino-1-hydroxypropyl)phenol

Synonyms
4-Hydroxynorephedrine, para-

Hydroxynorephedrine, PHN

CAS Number 771-91-5

Molecular Formula C₉H₁₃NO₂[2]

Molecular Weight 167.21 g/mol [2]

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-

8(11)5-3-7/h2-6,9,11-

12H,10H2,1H3/t6-,9-/m0/s1

InChIKey JAYBQRKXEFDRER-RCOVLWMOSA-N

SMILES C--INVALID-LINK--O)O">C@@HN

Physicochemical Properties
The physicochemical properties of p-hydroxynorephedrine are crucial for its absorption,

distribution, metabolism, and excretion (ADME) profile. While experimental data for some

properties are scarce, predicted values and data from structurally related compounds provide

valuable insights.

Table 2: Physicochemical Properties of p-Hydroxynorephedrine

Property Value Source

Melting Point Not available -

Boiling Point Not available -

pKa Not available -

Predicted logP
0.58 - 1.4 (for

hydroxyamphetamine)
[3]
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Pharmacological Properties
p-Hydroxynorephedrine exerts its effects primarily on the adrenergic system. It is recognized

as an active sympathomimetic amine and functions as a "false neurotransmitter."[4]

Mechanism of Action
The primary mechanism of action of p-hydroxynorephedrine involves its interaction with

adrenergic neurons. It is taken up into presynaptic terminals and synaptic vesicles, where it

displaces and substitutes for the endogenous neurotransmitter, norepinephrine.[4] Upon nerve

stimulation, p-hydroxynorephedrine is released into the synaptic cleft instead of, or along

with, norepinephrine. As p-hydroxynorephedrine has a lower intrinsic activity at adrenergic

receptors compared to norepinephrine, this leads to a diminished sympathetic response.

Pharmacokinetics and Metabolism
p-Hydroxynorephedrine is a major metabolite of amphetamine in humans.[1][3] The

metabolic conversion involves two key enzymatic steps:

Aromatic Hydroxylation: Amphetamine is first hydroxylated at the para-position of the phenyl

ring to form p-hydroxyamphetamine. This reaction is primarily catalyzed by the cytochrome

P450 enzyme CYP2D6.[3]

Beta-Hydroxylation: Subsequently, p-hydroxyamphetamine is hydroxylated at the beta-

position of the side chain by dopamine β-hydroxylase (DBH) to yield p-
hydroxynorephedrine.[4][5]

The post-treatment urinary excretion of p-hydroxynorephedrine has been observed to be

biexponential, with first and second phase half-lives of approximately 13 and 55 hours,

respectively.[6]

Experimental Protocols
This section outlines methodologies relevant to the study of p-hydroxynorephedrine's

pharmacological effects.

Synthesis of p-Hydroxynorephedrine
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While p-hydroxynorephedrine is primarily encountered as a metabolite, its chemical synthesis

is essential for research purposes. A common synthetic route starts from p-

hydroxypropiophenone.

Experimental Workflow: Synthesis of p-Hydroxynorephedrine

Step 1: Oximation

Step 2: Reduction Step 3: Purification

p-Hydroxypropiophenone p-Hydroxypropiophenone Oxime

 + Hydroxylamine HCl
 in Pyridine

Hydroxylamine Hydrochloride

p-Hydroxynorephedrine + Reducing Agent

Reducing Agent (e.g., Na/EtOH or H₂/Pd-C)

Crystallization / Chromatography

Click to download full resolution via product page

Caption: Synthetic route from p-hydroxypropiophenone.

Methodology:

Oximation: p-Hydroxypropiophenone is reacted with hydroxylamine hydrochloride in a

suitable solvent like pyridine to form p-hydroxypropiophenone oxime. The reaction mixture is

typically heated to ensure completion.

Reduction: The resulting oxime is then reduced to the corresponding amine. This can be

achieved using various reducing agents, such as sodium metal in ethanol (a Birch-like

reduction) or catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon

catalyst). The choice of reducing agent can influence the stereochemical outcome.

Purification: The crude p-hydroxynorephedrine is purified, typically by crystallization from a

suitable solvent or by column chromatography, to yield the final product.

Norepinephrine Uptake Assay
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To investigate the effect of p-hydroxynorephedrine on norepinephrine reuptake, a

radiolabeled uptake assay can be performed using synaptosomes or cell lines expressing the

norepinephrine transporter (NET).

Experimental Workflow: Norepinephrine Uptake Assay

Prepare Synaptosomes or NET-expressing cells

Pre-incubate with p-Hydroxynorephedrine

Incubate with [³H]-Norepinephrine

Terminate uptake by rapid filtration

Quantify radioactivity by scintillation counting

Data Analysis (IC₅₀ determination)

Click to download full resolution via product page

Caption: Workflow for a norepinephrine uptake assay.

Methodology:

Preparation of Synaptosomes/Cells: Isolate synaptosomes from rodent brain tissue (e.g.,

cerebral cortex) or culture cell lines stably expressing the human norepinephrine transporter
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(hNET).

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of p-
hydroxynorephedrine or vehicle control in a suitable buffer (e.g., Krebs-Ringer-HEPES

buffer) at 37°C.

Incubation: Initiate the uptake reaction by adding a fixed concentration of radiolabeled

norepinephrine (e.g., [³H]-norepinephrine).

Termination: After a short incubation period (typically a few minutes), terminate the uptake by

rapid filtration through glass fiber filters to separate the cells/synaptosomes from the

incubation medium.

Quantification: Wash the filters with ice-cold buffer to remove unbound radioactivity. The

amount of radioactivity retained on the filters, representing the amount of norepinephrine

taken up, is quantified using a scintillation counter.

Data Analysis: Determine the concentration of p-hydroxynorephedrine that inhibits 50% of

the specific norepinephrine uptake (IC₅₀ value) by non-linear regression analysis of the

concentration-response data.

Quantification in Biological Samples
The concentration of p-hydroxynorephedrine in biological matrices such as plasma and urine

can be determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: LC-MS/MS Quantification

Sample Preparation
(e.g., Protein Precipitation or SPE)

LC Separation
(Reversed-phase column)

MS/MS Detection
(Multiple Reaction Monitoring)

Quantification
(Internal Standard Calibration)

Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification.

Methodology:
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Sample Preparation: Prepare plasma or urine samples by protein precipitation (e.g., with

acetonitrile) or solid-phase extraction (SPE) to remove interfering substances. An internal

standard (e.g., a deuterated analog of p-hydroxynorephedrine) is added at the beginning

of the sample preparation process for accurate quantification.

LC Separation: Inject the extracted sample onto a liquid chromatography system equipped

with a suitable reversed-phase column (e.g., C18). A gradient elution with a mobile phase

consisting of an aqueous component (e.g., water with formic acid) and an organic

component (e.g., acetonitrile or methanol) is typically used to separate p-
hydroxynorephedrine from other sample components.

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass

spectrometer. p-Hydroxynorephedrine is ionized (typically by electrospray ionization in

positive mode) and detected using multiple reaction monitoring (MRM). Specific precursor-

to-product ion transitions for p-hydroxynorephedrine and the internal standard are

monitored for high selectivity and sensitivity.

Quantification: Construct a calibration curve by analyzing standards of known

concentrations. The concentration of p-hydroxynorephedrine in the biological sample is

determined by comparing the peak area ratio of the analyte to the internal standard with the

calibration curve.

Signaling Pathways
p-Hydroxynorephedrine, acting as a false neurotransmitter, modulates adrenergic signaling.

The canonical adrenergic signaling pathway is initiated by the binding of an agonist to

adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Adrenergic Receptor Signaling Pathway
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Caption: Modulation of adrenergic signaling by p-hydroxynorephedrine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b107525?utm_src=pdf-body-img
https://www.benchchem.com/product/b107525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathway Description:

Uptake and Storage: p-Hydroxynorephedrine is transported into the presynaptic neuron

and packaged into synaptic vesicles, displacing norepinephrine.

Release: Upon neuronal stimulation, both norepinephrine and p-hydroxynorephedrine are

released into the synaptic cleft.

Receptor Binding: Norepinephrine binds to postsynaptic adrenergic receptors with high

affinity, activating downstream signaling cascades. p-Hydroxynorephedrine also binds to

these receptors but with lower affinity and efficacy, resulting in a weaker signal transduction.

Signal Transduction: The activation of the G-protein coupled adrenergic receptor leads to the

activation of effector enzymes, such as adenylyl cyclase, which in turn generates second

messengers like cyclic AMP (cAMP). This ultimately leads to a physiological response. The

presence of p-hydroxynorephedrine dampens this overall response.

Conclusion
p-Hydroxynorephedrine is a pharmacologically active metabolite of amphetamine with

significant effects on the adrenergic nervous system. Its role as a false neurotransmitter

provides a key mechanism for the observed alterations in sympathetic tone following

amphetamine use. This technical guide has summarized the current knowledge on its chemical

structure, properties, and pharmacological actions, and has provided detailed experimental

workflows for its study. Further research to fully elucidate the specific activities of its different

stereoisomers and to obtain more precise quantitative physicochemical data will be beneficial

for a more complete understanding of its role in both therapeutic and toxicological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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